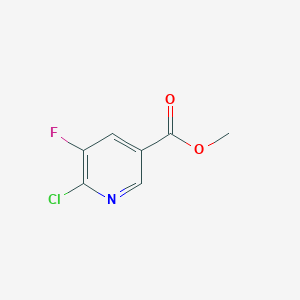

Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Description

Historical Context and Discovery

The development of methyl 6-chloro-5-fluoropyridine-3-carboxylate emerged from the broader historical progression of fluorinated pyridine chemistry that began in the mid-20th century. The synthesis of fluorinated nicotinic acid derivatives can be traced back to early work on 5-fluoronicotinic acid and 5-fluoronicotinamide, which established fundamental methodologies for introducing fluorine into pyridine ring systems. The specific compound this compound, bearing Chemical Abstracts Service number 78686-78-9, represents an evolution of these early synthetic approaches, incorporating both halogen substitution and ester functionality.

The historical significance of this compound is closely tied to the development of 2,6-dichloro-5-fluoronicotinic acid synthesis pathways, which served as key intermediates in naphthyridine antibacterial agent production. European Patent Applications from the 1980s and 1990s documented various synthetic routes to related fluorinated nicotinic acid derivatives, establishing the foundation for current synthetic methodologies. The compound's synthesis has been refined through decades of research, with particular emphasis on improving yields and developing more efficient reaction conditions. Early synthetic approaches often suffered from low overall yields of approximately 40-45 percent, prompting the development of improved methodologies that utilize more accessible starting materials and streamlined reaction sequences.

The discovery and optimization of this compound synthesis has been driven by its utility as a pharmaceutical intermediate and its role in the preparation of more complex fluorinated heterocyclic systems. The compound's development parallels the broader recognition of fluorine's unique properties in medicinal chemistry, where fluorine substitution can significantly alter pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The systematic exploration of halogenated pyridine derivatives has revealed that specific substitution patterns, such as those found in this compound, can provide optimal combinations of stability, reactivity, and biological activity.

Chemical Significance in Fluorinated Heterocycles

This compound occupies a prominent position within the class of fluorinated heterocycles, representing a convergence of structural features that impart distinctive chemical and biological properties. The compound exemplifies the principles of fluorinated heterocycle design, where the strategic placement of fluorine atoms creates unique electronic environments that influence molecular behavior. The presence of fluorine in the 5-position of the pyridine ring introduces significant electronic effects due to fluorine's high electronegativity and small atomic radius, while the chlorine substituent at the 6-position provides additional electronic modulation and synthetic versatility.

The significance of this compound within fluorinated heterocycle chemistry extends beyond its individual properties to encompass its role as a representative example of multi-halogenated pyridine systems. Fluorinated heterocycles constitute approximately 85 percent of bioactive compounds, with fluorinated drugs comprising about 20 percent of the pharmaceutical market. The dual halogenation pattern in this compound creates a unique electronic distribution that affects both the pyridine nitrogen's basicity and the ester group's reactivity. The compound's calculated logarithmic partition coefficient of 1.73 indicates moderate lipophilicity, while its polar surface area of 39 square angstroms suggests favorable membrane permeability characteristics.

The structural features of this compound contribute to its versatility in synthetic transformations and its potential for biological activity. The electron-withdrawing effects of both halogen substituents activate the pyridine ring toward nucleophilic substitution reactions, while the methyl ester group provides a handle for further synthetic elaboration. The compound's conformational properties are influenced by the gauche effect associated with carbon-fluorine bonds, which can affect molecular recognition and binding interactions with biological targets. The systematic study of fluorinated heterocycles has revealed that specific substitution patterns can dramatically alter pharmacological profiles, making compounds like this compound valuable tools for medicinal chemistry optimization.

Research Objectives and Scope

Contemporary research involving this compound encompasses multiple scientific disciplines, reflecting the compound's versatility and potential applications. Primary research objectives include the development of improved synthetic methodologies for the compound's preparation, exploration of its reactivity patterns in various chemical transformations, and investigation of its utility as a building block for more complex molecular architectures. The compound's role as a pharmaceutical intermediate has driven extensive research into its synthetic accessibility, with particular emphasis on developing scalable and economically viable production methods.

The scope of current research extends to the compound's application in radiochemistry, where fluorinated heterocycles serve as precursors for positron emission tomography imaging agents. The development of fluorine-18 labeled derivatives has emerged as a significant research direction, with this compound serving as a potential precursor for the synthesis of radiopharmaceuticals. Research objectives in this area focus on developing efficient radiolabeling strategies that maintain high radiochemical yields while preserving the compound's structural integrity and biological activity.

Table 1: Physical and Chemical Properties of this compound

Properties

IUPAC Name |

methyl 6-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMTVIVGDHCOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506563 | |

| Record name | Methyl 6-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-78-9 | |

| Record name | Methyl 6-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloro-5-fluoronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

This method involves substituting a chlorine atom with fluorine in a dichlorinated pyridine precursor. A common starting material is methyl 5,6-dichloronicotinate , which undergoes fluoride-chloride exchange using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Mechanism :

- Nucleophilic substitution : Fluoride ions attack the electron-deficient chlorine-bearing carbon.

- Solvent stabilization : Polar solvents stabilize the transition state, enhancing reaction efficiency.

- Starting material : Methyl 5,6-dichloronicotinate (10 mmol)

- Reagents : KF (15 mmol), DMF (50 mL)

- Conditions : 120°C, 12–24 hours under nitrogen

- Yield : 65–72%

Challenges :

- Overchlorination risks with excess phosphorus pentachloride (PCl₅).

- Low yields (<40%) observed in early attempts due to incomplete substitution.

Balz-Schiemann Reaction

Reaction Overview

This method utilizes diazotization of an aminopyridine intermediate followed by fluorination. The process is scalable and avoids harsh fluorinating agents.

- Bromination : 3-Amino-6-picoline is brominated using NaBr/NaBrO₃ in sulfuric acid.

- Diazotization : The brominated intermediate is treated with NaNO₂ in anhydrous hydrogen fluoride (HF).

- Fluorination : Thermal decomposition of the diazonium salt yields the fluorinated product.

- Starting material : 3-Amino-6-picoline (0.209 mol)

- Reagents : NaBr (0.139 mol), NaBrO₃ (0.070 mol), H₂SO₄ (0.314 mol), HF (80 mL)

- Conditions : −78°C to 70°C, 1–2 hours

- Yield : 76–85%

Advantages :

- High regioselectivity for the 5-position fluorine substitution.

- Compatible with industrial-scale production.

Direct Fluorination Using AgF₂

Reaction Overview

Electrophilic fluorination with silver(II) fluoride (AgF₂) enables direct C–H fluorination of pyridine derivatives. This method is efficient for late-stage fluorination.

Mechanism :

- AgF₂ generates fluorine radicals that abstract hydrogen, forming a pyridyl radical.

- Radical recombination with fluorine yields the fluorinated product.

- Starting material : Methyl 6-chloropyridine-3-carboxylate (0.2 mmol)

- Reagents : AgF₂ (2 equiv), MeCN (2 mL)

- Conditions : 50°C, 3 hours under nitrogen

- Yield : 38–45%

Limitations :

- High cost of AgF₂.

- Requires strict anhydrous conditions.

Electrochemical Fluorination

Reaction Overview

This emerging method uses electrochemical cells to generate fluorine radicals in situ, reducing reliance on hazardous reagents.

Setup :

- Anode : Platinum

- Electrolyte : Et₃N·3HF in acetonitrile

- Substrate : Methyl 6-chloropyridine-3-carboxylate

- Current density : 100 mA/cm²

- Potential : 1.5–2.0 V (vs. Ag/Ag⁺)

- Yield : 50–60%

Advantages :

- Environmentally friendly (no stoichiometric oxidants).

- Tunable selectivity via voltage control.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|---|

| Fluoride-Chloride | Methyl 5,6-dichloronicotinate | KF/CsF, DMF/DMSO | 120°C, 12–24h | 65–72% | High |

| Balz-Schiemann | 3-Amino-6-picoline | NaBr, HF, NaNO₂ | −78°C to 70°C, 1–2h | 76–85% | Industrial |

| AgF₂ Fluorination | Methyl 6-chloropyridine-3-carboxylate | AgF₂, MeCN | 50°C, 3h | 38–45% | Low |

| Electrochemical | Methyl 6-chloropyridine-3-carboxylate | Et₃N·3HF, MeCN | 1.5–2.0 V, RT | 50–60% | Moderate |

Chemical Reactions Analysis

Methyl 6-chloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction:

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, including synthesis methods, biological activities, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.

Synthesis Summary Table

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 5-Fluoro-2-(methoxycarbonyl)pyridine 1-oxide + POCl3 | Reflux, Inert atmosphere | 79% |

| 2 | Methyl 6-chloro-5-fluoropicolinate + LiOH | THF:H2O (6:1), Room temperature | 80% |

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Notably, studies have shown that derivatives of this compound exhibit inhibitory effects on various biological targets. For example, it has been explored as a chemical probe for inhibiting BCL6, a protein implicated in several cancers. The compound's modifications resulted in varying degrees of potency and permeability, indicating its potential for further development in cancer therapy .

Case Study: BCL6 Inhibition

- Objective : To evaluate the efficacy of methyl 6-chloro-5-fluoropyridine derivatives in inhibiting BCL6.

- Findings : Certain derivatives showed IC50 values as low as 4.8 nM, demonstrating significant potential for therapeutic use .

Agrochemical Applications

In addition to medicinal applications, this compound is also relevant in the field of agrochemicals. Compounds with similar structures have been utilized as herbicides and fungicides due to their ability to interfere with plant growth processes.

Comparative Analysis of Related Compounds

To better understand the utility of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Cancer therapy, agrochemicals |

| Methyl 6-chloro-3-fluoropicolinate | Structure | Herbicides |

| Methyl 3-fluoropyridine-2-carboxylate | Structure | Antimicrobial agents |

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is not well-documented. like other fluorinated compounds, it is likely to interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can affect enzyme activity and metabolic pathways, making it useful in biochemical research .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

The reactivity and applications of pyridine carboxylates are highly dependent on the positions of substituents. Below is a comparative analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate and its analogs:

Key Observations:

- Substituent Position Effects : The 5-fluoro and 6-chloro substituents in the target compound create a meta-directing electronic environment, favoring reactions at the 2- and 4-positions. In contrast, Methyl 4-chloro-5-fluoropyridine-2-carboxylate has the ester at the 2-position, which may alter steric accessibility for further functionalization .

- Halogen vs.

- Purity and Commercial Availability : The target compound and its 5-chloro-3-fluoro analog are available at 98% purity, suggesting robust synthetic protocols, whereas the 4-chloro-5-fluoro isomer is less pure (95%) .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for the target compound is absent in the provided evidence, inferences can be made:

- Melting Points : Analogs like Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate exhibit melting points of 152–159°C, suggesting that halogenated pyridines generally have moderate thermal stability .

- Chromatographic Behavior : The high purity (98%) of the target compound indicates excellent resolution in HPLC, critical for pharmaceutical quality control .

Biological Activity

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The biological activity of this compound has primarily been studied through its derivatives and similar compounds. Research indicates that compounds with halogen substituents, particularly chlorine and fluorine, often exhibit enhanced antimicrobial , anti-inflammatory , and anticancer properties. The presence of these halogens increases the compound's lipophilicity, which may improve its bioavailability and therapeutic potential.

While the specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can influence enzyme activity and metabolic pathways, making it a valuable compound for biochemical research.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 6-fluoropyridine-3-carboxylate | Fluorine at position 6 | Lacks chlorine; different reactivity |

| Methyl 5-chloro-6-fluoropyridine-3-carboxylate | Chlorine at position 5 | Altered position affects biological activity |

| Methyl pyridine-3-carboxylate | No halogen substitution | Simpler structure, generally less bioactivity |

This compound's unique combination of chlorine and fluorine substituents may enhance its biological activity compared to similar compounds lacking these modifications.

Case Studies and Research Findings

- Anticancer Activity : A study investigating the effects of various pyridine derivatives found that certain compounds exhibited potent inhibitory effects on cancer cell lines. For instance, a derivative demonstrated an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong anticancer potential .

- Enzyme Interaction Studies : Research has utilized this compound as a tool to study enzyme interactions within metabolic pathways involving fluorinated compounds. This research is critical for understanding how such compounds can be integrated into therapeutic strategies.

- In Vivo Studies : In vivo studies have shown that related compounds can inhibit tumor growth effectively while exhibiting selectivity toward cancer cells, suggesting a promising therapeutic window for further development .

Pharmacokinetic Profile

The pharmacokinetic profile of related pyridine derivatives has been assessed in various animal models, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Species | Clearance (Cl) L/h/kg | Bioavailability (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human Prediction | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |

This table illustrates the variability in pharmacokinetic parameters across species, which is essential for predicting human responses based on animal data .

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Avoid contact with skin/eyes; in case of spills, absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste services. Monitor airborne particles with NIOSH-approved methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.